molecular formula C38H47N5O7S2 B1263172 Simeprevir CAS No. 923604-59-5

Simeprevir

カタログ番号: B1263172
CAS番号: 923604-59-5
分子量: 749.9 g/mol
InChIキー: JTZZSQYMACOLNN-ZMKZURCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TMC435は、シメプレビルとしても知られており、強力な1日1回投与の非共有結合性経口型C型肝炎ウイルスNS3/4Aプロテアーゼ阻害剤です。慢性C型肝炎ウイルス1型感染症の治療には、ペグインターフェロンとリバビリンとの併用が用いられます。 この化合物は、日本、カナダ、米国、ロシア、欧州連合、メキシコ、オーストラリアなど、いくつかの国で承認されています .

科学的研究の応用

TMC435 has a wide range of scientific research applications. It is primarily used in the treatment of chronic hepatitis C virus infection. The compound has been extensively studied in clinical trials to evaluate its efficacy, safety, and pharmacokinetics. Additionally, TMC435 is used in research to understand the resistance profile of hepatitis C virus and to develop new antiviral therapies .

作用機序

TMC435は、C型肝炎ウイルスのNS3/4Aセリンプロテアーゼを阻害することでその効果を発揮します。このプロテアーゼは、ウイルスの複製に不可欠です。この酵素を阻害することにより、TMC435はウイルスが宿主内で複製および拡散するのを防ぎます。 TMC435の分子標的は、NS3/4Aプロテアーゼ内の特定の残基であり、酵素活性に不可欠です .

類似化合物の比較

TMC435は、テラプレビルやボセプレビルなどの他のC型肝炎ウイルスNS3/4Aプロテアーゼ阻害剤と似ています。 TMC435は、これらの化合物とは異なるいくつかのユニークな特徴を持っています。たとえば、TMC435は、より有利な耐性プロファイルを持ち、より幅広いC型肝炎ウイルス遺伝子型に対して効果があります。 さらに、TMC435は、他のプロテアーゼ阻害剤と比較して、安全性と忍容性が優れていることが示されています .

類似化合物

  • テラプレビル
  • ボセプレビル
  • グラゾプレビル
  • パリタプレビル

Safety and Hazards

Common side effects of Simeprevir include feeling tired, headache, rash, itchiness, and sensitivity to sunlight . In those with previous hepatitis B infection, active disease may recur . It is not recommended in those with significant liver problems . During pregnancy when used with ribavirin it may cause harm to the baby while when used with sofosbuvir its safety is unclear .

将来の方向性

A recent global study has discovered Simeprevir as a potent treatment for COVID-19, which can strongly suppress the replication of SARS-CoV-2 . The combination of this drug with remdesivir can result in drug synergism and generate an even more effective outcome . This compound is by now the only antiviral drug that can target more than one SARS-CoV-2 protein, meaning it can still function even if one of the proteins becomes mutated .

生化学分析

Biochemical Properties

Simeprevir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS3/4A protease, an enzyme essential for the viral life cycle. The compound binds non-covalently to the NS3/4A protease, resulting in a fast association and slow dissociation rate . This interaction prevents the protease from cleaving the HCV polyprotein into functional viral proteins, thereby inhibiting viral replication. This compound also interacts with other biomolecules, such as the cofactor N4A subunit, which is part of the NS3/4A heterodimeric complex .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly hepatocytes, where it accumulates after uptake via organic anion-transporting polypeptides OATP1B1 and OATP1B3 . In hepatocytes, this compound inhibits the NS3/4A protease, leading to a reduction in viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism by preventing the production of viral proteins necessary for the virus’s life cycle . Additionally, this compound has been shown to display synergistic effects with interferon-α and HCV NS5B inhibitors, further enhancing its antiviral activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS3/4A protease, a critical enzyme for the hepatitis C virus. By inhibiting this protease, this compound prevents the cleavage of the HCV polyprotein into individual viral proteins, thereby blocking viral replication . This compound’s binding interactions with the NS3/4A protease are highly specific and potent, making it an effective antiviral agent. Additionally, this compound’s resistance profile differs from first-generation protease inhibitors, as it is less effective against certain polymorphic variants of the NS3 protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 41 hours in individuals with HCV . Over time, this compound’s antiviral activity can be influenced by factors such as drug degradation and the development of viral resistance. Long-term studies have shown that this compound maintains its efficacy in reducing viral load and achieving sustained virological response (SVR) when used in combination with other antiviral agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant reductions in viral replication and improved treatment outcomes . At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity. It is essential to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and CYP2C19 . The metabolic pathways of this compound involve its conversion into various metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up into hepatocytes via organic anion-transporting polypeptides OATP1B1 and OATP1B3, where it accumulates and exerts its antiviral effects . This compound’s localization within hepatocytes is crucial for its activity, as it needs to reach the NS3/4A protease to inhibit viral replication effectively .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it interacts with the NS3/4A protease . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the viral protease to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cell .

準備方法

化学反応の分析

TMC435は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で一般的に使用される試薬には、有機溶媒、酸、塩基があります。 これらの反応から生成される主な生成物は、通常、元の化合物の誘導体であり、薬理学的な特性が異なる場合があります .

科学研究用途

TMC435は、幅広い科学研究用途を持っています。主に慢性C型肝炎ウイルス感染症の治療に使用されます。この化合物は、その有効性、安全性、薬物動態を評価するために、臨床試験で広く研究されてきました。 さらに、TMC435は、C型肝炎ウイルスの耐性プロファイルを理解し、新しい抗ウイルス療法を開発するための研究にも使用されています .

類似化合物との比較

TMC435 is similar to other hepatitis C virus NS3/4A protease inhibitors, such as telaprevir and boceprevir. TMC435 has several unique features that distinguish it from these compounds. For example, TMC435 has a more favorable resistance profile and is effective against a broader range of hepatitis C virus genotypes. Additionally, TMC435 has been shown to have a better safety and tolerability profile compared to other protease inhibitors .

Similar Compounds

  • Telaprevir
  • Boceprevir
  • Grazoprevir
  • Paritaprevir

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Simeprevir involves the coupling of a macrocyclic lactam with a P2 quinoline carboxylic acid. The macrocyclic lactam is synthesized from a dipeptide precursor through cyclization and subsequent functional group transformations. The P2 quinoline carboxylic acid is synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-phenylalanine", "L-proline", "2,4-dichlorobenzylamine", "2,4-dichlorobenzaldehyde", "2,4-dichlorobenzoic acid", "2-amino-6-methoxypyridine", "ethyl 2-(chlorosulfonyl)acetate", "2-(2-amino-5-bromopyridin-6-yl)acetic acid", "2-(2-amino-5-bromopyridin-6-yl)acetonitrile", "2-(2-amino-5-bromopyridin-6-yl)acetyl chloride", "2-(2-amino-5-bromopyridin-6-yl)quinoline-4-carboxylic acid" ], "Reaction": [ "L-phenylalanine is protected as a Boc derivative", "L-proline is coupled with the Boc-protected L-phenylalanine to form a dipeptide", "The dipeptide is cyclized to form a macrocyclic lactam", "The macrocyclic lactam is deprotected and functionalized to introduce a hydroxyl group", "The hydroxyl group is converted to a mesylate", "2,4-dichlorobenzylamine is reacted with the mesylate to form an amide", "The amide is reduced to form an amine", "The amine is acylated with 2,4-dichlorobenzaldehyde to form an imine", "The imine is reduced to form a secondary amine", "The secondary amine is reacted with 2,4-dichlorobenzoic acid to form an amide", "The amide is reacted with 2-amino-6-methoxypyridine to form a pyridine amide", "The pyridine amide is reacted with ethyl 2-(chlorosulfonyl)acetate to form an ester", "The ester is hydrolyzed to form an acid", "The acid is reacted with 2-(2-amino-5-bromopyridin-6-yl)acetic acid to form a quinoline carboxylic acid", "The quinoline carboxylic acid is reacted with 2-(2-amino-5-bromopyridin-6-yl)acetonitrile to form a nitrile", "The nitrile is hydrolyzed to form an amide", "The amide is reacted with 2-(2-amino-5-bromopyridin-6-yl)acetyl chloride to form a P2 quinoline carboxylic acid", "The P2 quinoline carboxylic acid is coupled with the macrocyclic lactam to form Simeprevir" ] }

CAS番号

923604-59-5

分子式

C38H47N5O7S2

分子量

749.9 g/mol

IUPAC名

(4S)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/t23?,24?,27?,28?,38-/m0/s1

InChIキー

JTZZSQYMACOLNN-ZMKZURCUSA-N

異性体SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

正規SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Color/Form

White to almost white powder

ピクトグラム

Irritant; Environmental Hazard

溶解性

Insoluble
Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol;  very slightly soluble in ethanol;  slightly soluble in acetone. Soluble in dichloromethane;  freely soluble in some organic solvents

同義語

435, TMC
435350, TMC
N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide
Olysio
simeprevir
TMC 435
TMC 435350
TMC-435
TMC-435350
TMC435
TMC435350

蒸気圧

5.9X10-27 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simeprevir
Reactant of Route 2
Simeprevir
Reactant of Route 3
Reactant of Route 3
Simeprevir
Reactant of Route 4
Reactant of Route 4
Simeprevir
Reactant of Route 5
Reactant of Route 5
Simeprevir
Reactant of Route 6
Reactant of Route 6
Simeprevir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。